molecular formula C7H6F3N3O2S B14066369 1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14066369
M. Wt: 253.20 g/mol
InChI Key: ZCTGSCKAIOTZMH-UHFFFAOYSA-N
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Description

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine (CAS 1805850-39-8) is a chemical compound with a molecular formula of C7H6F3N3O2S and a molecular weight of 253.20 g/mol. It is supplied with a purity of not less than 98% . This compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. As a phenylhydrazine derivative featuring both nitro and trifluoromethylthio substituents, this compound serves as a versatile building block in organic synthesis and medicinal chemistry. The reactive hydrazine group allows it to be used in the formation of various nitrogen-containing heterocycles or as a precursor for the synthesis of more complex molecules. The strong electron-withdrawing nature of the nitro and trifluoromethylthio groups can influence the compound's reactivity and potential interaction with biological targets. Researchers might explore its application in developing pharmacologically active agents, given that structurally similar hydrazine derivatives are investigated for antimicrobial properties and enzyme inhibition . Full characterization data, including 1 H-NMR, is available upon request .

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[5-nitro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-1-4(13(14)15)3-5(6)12-11/h1-3,12H,11H2

InChI Key

ZCTGSCKAIOTZMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Chlorinated Precursors

A widely applicable method for phenylhydrazine derivatives involves substituting halogen atoms on activated aromatic rings with hydrazine. For 1-(5-nitro-2-(trifluoromethylthio)phenyl)hydrazine, the synthesis begins with a pre-functionalized chlorinated precursor: 2-chloro-5-nitrobenzenetrifluoromethylthioether (C₇H₃ClF₃NO₂S).

Procedure :

  • Preparation of 2-chloro-5-nitrobenzenetrifluoromethylthioether :
    • Step 1 : Nitration of 2-chlorobenzenethiol using nitric acid in sulfuric acid introduces a nitro group at the para position relative to the thiol, yielding 2-chloro-5-nitrobenzenethiol.
    • Step 2 : Trifluoromethylation of the thiol group using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃/DMF) replaces the -SH group with -SCF₃.
  • Hydrazine Substitution :
    The chlorine atom in 2-chloro-5-nitrobenzenetrifluoromethylthioether undergoes NAS with hydrazine hydrate (NH₂NH₂·H₂O) in tetrahydrofuran (THF) at 20–40°C for 24–48 hours. The reaction proceeds via a two-step mechanism:
    • Activation : Electron-withdrawing groups (-NO₂ and -SCF₃) polarize the C-Cl bond, facilitating nucleophilic attack.
    • Substitution : Hydrazine displaces chloride, forming the phenylhydrazine product.

Optimization :

  • Solvent : Cyclic ethers like THF enhance selectivity by stabilizing transition states.
  • Temperature : Mild conditions (20–40°C) prevent decomposition of the nitro group.
  • Yield : 75–83% with 90% purity after recrystallization from aqueous ethanol.

Diazotization and Reduction of Aniline Precursors

An alternative route involves reducing a diazonium salt derived from a substituted aniline:

Procedure :

  • Synthesis of 5-nitro-2-(trifluoromethylthio)aniline :
    • Nitration of 2-(trifluoromethylthio)aniline introduces a nitro group at position 5.
  • Diazotization :
    Treatment with NaNO₂/HCl at 0–5°C converts the -NH₂ group to a diazonium salt.

  • Reduction :
    The diazonium salt is reduced with SnCl₂/HCl or NaBH₄ to yield the hydrazine derivative.

Challenges :

  • Side Reactions : Diazonium intermediates may undergo coupling or hydrolysis without strict temperature control.
  • Yield : ~60% due to competing reduction pathways.

Comparative Analysis of Methods

Method Starting Material Key Conditions Yield Purity
NAS of Chlorinated Precursor 2-chloro-5-nitrobenzenetrifluoromethylthioether THF, 20–40°C, 48 hr 83% 90%
Diazotization-Reduction 5-nitro-2-(trifluoromethylthio)aniline NaNO₂/HCl, SnCl₂, 0–5°C 60% 85%

The NAS route outperforms diazotization in yield and scalability, making it preferable for industrial applications.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting continuous flow systems improves heat transfer and reaction uniformity, critical for exothermic NAS reactions. For example, a tubular reactor with THF solvent achieves 90% conversion in 8 hours at 30°C.

Solvent Recycling

THF recovery via distillation reduces costs and environmental impact. Process simulations indicate 95% solvent recovery efficiency.

Mechanistic Insights

Electronic Effects of Substituents

The -NO₂ (σₚ = 0.78) and -SCF₃ (σₚ = 0.50) groups synergistically activate the benzene ring for NAS by withdrawing electron density, lowering the energy of the transition state. Computational studies (DFT) show a 35 kcal/mol reduction in activation energy compared to unsubstituted chlorobenzene.

Steric Considerations

The -SCF₃ group’s bulkiness (van der Waals volume: 55 ų) minimally affects reaction kinetics due to its para position relative to the leaving group.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:2 v/v) removes unreacted hydrazine and inorganic salts, yielding needle-like crystals with 99% HPLC purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.79 (s, 1H, Ar-H), 8.10 (d, 1H, Ar-H), 10.91 (s, 1H, -NH-).
  • FT-IR : Peaks at 1530 cm⁻¹ (N=O stretch) and 1120 cm⁻¹ (C-F stretch).

Emerging Methodologies

Photocatalytic Trifluoromethylthiolation

Visible-light-mediated reactions using Ru(bpy)₃Cl₂ as a catalyst enable direct C-H trifluoromethylthiolation of nitrobenzenes, bypassing halogenation steps. Early-stage trials show 50% yield but require further optimization.

Enzymatic Hydrazine Coupling

P450 monooxygenase mutants catalyze hydrazine attachment to aryl halides under mild conditions, though substrate scope remains limited.

Chemical Reactions Analysis

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones and related derivatives.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can cause oxidative stress in cells. The trifluoromethylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The hydrazine moiety can form covalent bonds with carbonyl-containing biomolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s key structural features—nitro, trifluoromethylthio, and hydrazine groups—can be compared to related derivatives to elucidate substituent effects on physicochemical properties, reactivity, and applications.

Substituent Effects on Electronic Properties

  • Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group (EWG) that deactivates the aromatic ring, directing further electrophilic substitutions to the meta position.
  • Trifluoromethylthio (-SCF₃) :
    The -SCF₃ group is both electron-withdrawing and lipophilic, contributing to metabolic stability and membrane permeability. Compared to simpler thioethers (-SMe), -SCF₃ increases electronegativity and resistance to oxidation .
  • Comparison with Chloro and Iodo Analogs: [5-Chloro-2-[(2-nitrophenyl)thio]phenyl]hydrazine (): Replacing -SCF₃ with a thioether (-S-) and adding a chloro group reduces lipophilicity and electron withdrawal, likely altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Likely Solubility*
1-(5-Nitro-2-(SCF₃)phenyl)hydrazine C₇H₅F₃N₃O₂S 276.2 -NO₂, -SCF₃ Low (polar aprotic)
1-(2-Ethoxy-3-(SCF₃)phenyl)hydrazine C₉H₁₁F₃N₂OS 252.26 -OEt, -SCF₃ Moderate (ethanol)
[5-Chloro-2-(2-nitrothio)phenyl]hydrazine C₁₂H₁₀ClN₃O₂S 295.74 -Cl, -S-(2-NO₂C₆H₄) Low (DMF)

*Solubility inferred from substituent polarity and solvent preferences in synthesis (e.g., ethanol, DMF) .

Stability and Metabolic Considerations

  • Fluorine Impact : The -SCF₃ group reduces metabolic degradation, as fluorinated compounds resist cytochrome P450 oxidation .
  • Nitro Group Toxicity: Nitro groups may pose genotoxic risks, necessitating structural optimization for pharmaceutical use .

Biological Activity

1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H6F3N3O2S
  • Molecular Weight : 253.20 g/mol
  • CAS Number : 1805850-39-8

The compound features a nitro group and a trifluoromethylthio group attached to a phenyl ring via a hydrazine moiety. These structural components contribute to its lipophilicity and potential interactions with biological targets.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, derivatives of hydrazine compounds have been evaluated against various strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.

CompoundMIC (µM)Activity
This compound250Moderate inhibition
Isoniazid (control)1High inhibition

The compound's effectiveness against Mycobacterium tuberculosis suggests potential applications in treating tuberculosis and related infections .

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE). Inhibition assays indicate that this compound may serve as a lead for developing treatments for neurodegenerative diseases.

EnzymeIC50 (µM)Comparison
AChE27.04 - 106.75Comparable to rivastigmine
BuChE58.01 - 277.48Lower inhibition

These findings suggest that the compound could be explored further for its neuroprotective properties .

3. Cytotoxicity

While the compound shows promise in various biological activities, its cytotoxic effects have also been evaluated. In studies involving different cell lines, it was found that concentrations above 50 µM did not exhibit significant cytostatic effects, indicating a need for further exploration of its safety profile .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : The compound may interact with specific enzymes through hydrogen bonding and hydrophobic interactions.
  • Modulation of Signaling Pathways : It may influence key signaling cascades involved in cell growth and differentiation.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimycobacterial Activity : A study demonstrated that derivatives containing the trifluoromethylthio group exhibited varying degrees of activity against Mycobacterium tuberculosis, with some showing lower MIC values than traditional treatments .
  • Neuroprotective Potential : Research on hydrazine derivatives indicated moderate inhibition of AChE, suggesting potential applications in treating Alzheimer’s disease .
  • Safety Assessments : Material safety data sheets indicate that while the compound is effective in various applications, proper handling procedures must be followed due to potential toxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(5-Nitro-2-(trifluoromethylthio)phenyl)hydrazine, and how do substituents influence reaction conditions?

  • Methodology :

  • Hydrazine Condensation : React substituted phenylhydrazine derivatives with ketones or aldehydes under reflux in ethanol or acetic acid (6–8 hours) .

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethylthio) may slow reaction kinetics due to reduced nucleophilicity. Optimize by extending reflux time (8–10 hours) or increasing temperature (80–100°C) .

  • Monitoring : Use TLC to track reaction progress (e.g., silica gel plates, hexane/ethyl acetate eluent) .

    • Example Protocol :
StepReagentsConditionsYield
1Benzylideneacetone + Hydrazine HClEthanol, 8 h reflux60–70%
2Chalcone + Hydrazine hydrateAcetic acid, 5 h reflux75–85%

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Key Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm hydrazine backbone and substituents. For ambiguous signals, employ APT 13C^{13}C NMR to distinguish CH2_2, CH3_3, and quaternary carbons .
  • IR Spectroscopy : Identify N–H stretches (~3200 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO2_2 or CF3_3S groups) .

Q. What solvent systems are optimal for purification, given the compound’s physicochemical properties?

  • Solubility Data :

  • Polar Solvents : Partially soluble in ethanol, methanol; insoluble in water .
  • Nonpolar Solvents : Poor solubility in hexane or toluene.
    • Crystallization : Use ethanol/water mixtures (80:20 v/v) for gradual recrystallization .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the synthesis of nitro- and trifluoromethylthio-substituted hydrazines?

  • Strategy :

  • DFT Calculations : Model transition states to assess steric/electronic effects of substituents. The nitro group directs electrophilic substitution to the para position, while trifluoromethylthio may induce ortho/para mixing .
  • Solvent Effects : Simulate reaction pathways in polar (acetic acid) vs. nonpolar (dioxane) solvents to predict product distribution .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Case Study :

  • Ethanol vs. Acetic Acid : Ethanol favors hydrazone formation, while acetic acid promotes acetylated derivatives (e.g., 5a-c vs. 4a-c in chalcone reactions) .
  • Recommendations :
  • Vary solvent polarity and acid/base catalysts systematically.
  • Use LC-MS to identify side products (e.g., acetylated intermediates).

Q. What spectroscopic strategies differentiate tautomeric forms of this compound?

  • Tautomer Identification :

  • 1H^1H NMR : Compare chemical shifts of NH protons in hydrazine (δ 8–10 ppm) vs. azo tautomers (δ 6–7 ppm).
  • Variable Temperature NMR : Monitor signal splitting at elevated temperatures to detect dynamic tautomerism .

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